Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an ethyl ester, an iodine atom, and an oxan-2-yl group, making it a unique and valuable molecule for various applications.
Vorbereitungsmethoden
The synthesis of Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazines with carbonyl compounds . One common method includes the reaction of ethyl 4-iodo-3-oxobutanoate with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent . Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-1-(oxan-2-yl)pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine, which may affect its reactivity and biological activity.
Ethyl 4-bromo-1-(oxan-2-yl)pyrazole-3-carboxylate: Contains a bromine atom, offering different reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C11H15IN2O3 |
---|---|
Molekulargewicht |
350.15 g/mol |
IUPAC-Name |
ethyl 4-iodo-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C11H15IN2O3/c1-2-16-11(15)10-8(12)7-14(13-10)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3 |
InChI-Schlüssel |
IOXSOZACKIKODT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NN(C=C1I)C2CCCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.